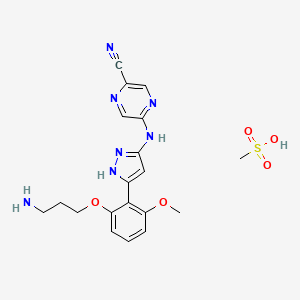
Prexasertib mesylate anhydrous
Übersicht
Beschreibung
Synthesis Analysis
A strategy that merges solid-phase synthesis and continuous-flow operation has been reported for the synthesis of prexasertib . This approach enabled automated multistep syntheses of active pharmaceutical ingredients, including a six-step synthesis of prexasertib .Molecular Structure Analysis
The molecular formula of Prexasertib mesylate anhydrous is C19H23N7O5S . Its average mass is 461.495 Da and its monoisotopic mass is 461.148132 Da .Chemical Reactions Analysis
Prexasertib is a selective, ATP-competitive second-generation checkpoint kinase 1 (CHK1) inhibitor with a Ki of 0.9 nM and an IC50 of <1 nM . It also inhibits CHK2 (IC50 =8 nM) and RSK1 (IC50 =9 nM) . Prexasertib causes double-stranded DNA breakage and replication catastrophe resulting in apoptosis .Physical And Chemical Properties Analysis
The molecular formula of Prexasertib mesylate anhydrous is C19H23N7O5S . Its average mass is 461.495 Da and its monoisotopic mass is 461.148132 Da .Wissenschaftliche Forschungsanwendungen
Application in Treatment of Acute Lymphoblastic Leukemia (ALL)
- Efficacy in B-/T- cell progenitor acute lymphoblastic leukemia (ALL): Prexasertib has been evaluated for its efficacy in treating B-/T-cell progenitor acute lymphoblastic leukemia. It demonstrated the potential to reduce cell viability in a dose and time-dependent manner, increase apoptotic cells, and activate apoptotic markers. This suggests its effectiveness both as a single agent and in combination with drugs like imatinib, dasatinib, and clofarabine for treating B-/T-ALL (Rorà et al., 2016).
Role in Squamous Cell Carcinoma
- Activity in squamous cell carcinoma (SCC): Prexasertib showed activity in patients with advanced squamous cell carcinoma, including SCC of the anus, head and neck, and non–small cell lung cancer. It demonstrated an acceptable safety profile and provided some evidence of single-agent activity (Hong et al., 2018).
Applications in Pediatric Tumor Models
- Effectiveness in pediatric solid malignancies: Prexasertib exhibited significant antitumor effects as both a monotherapy and in combination with chemotherapy across various preclinical models of pediatric cancer. This supports further investigation into its use in pediatric malignancies (Lowery et al., 2018).
Assessment in Phase I Studies
- Phase I study in pediatric patients: A phase I trial in pediatric patients with recurrent or refractory solid and CNS tumors estimated the maximum-tolerated dose, defined and described toxicities, and characterized the pharmacokinetics of prexasertib. This highlights its potential use in these specific patient populations (Cash et al., 2021).
Evaluation in Japanese Patients
- Tolerability in Japanese patients with advanced solid tumors: The study evaluated the tolerability of prexasertib in Japanese patients with advanced solid tumors, confirming its tolerability and safety profile consistent with previous findings (Iwasa et al., 2018).
Effectiveness in Neuroblastoma
- Activity in neuroblastoma models: Prexasertib showed tumor regressing activity as a single agent for neuroblastoma xenografts, confirming its potential effectiveness in treating neuroblastoma and other childhood cancers (Cole et al., 2018).
Application in Triple-Negative Breast Cancer
- Use in BRCA Wild-Type Triple-Negative Breast Cancer: Prexasertib demonstrated modest activity in BRCA wild-type, recurrent triple-negative breast cancer, underscoring the need for combination treatment strategies (Gatti-Mays et al., 2020).
Safety And Hazards
Prexasertib is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation, allergic skin reaction, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is suspected of causing genetic defects .
Zukünftige Richtungen
Prexasertib has shown broad preclinical monotherapy activity and was synergistic with PARP inhibition in several models . It is under development for the treatment of various cancers including pediatric CNS tumors, metastatic ovarian cancer, endometrial cancer, metastatic and unresectable urothelial carcinoma, peritoneal cancer, fallopian tube cancer, bladder cancer, cervical cancer, squamous cell carcinoma of head and neck cancer and squamous cell cancer of the anus . The safety and efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .
Eigenschaften
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKOJKXQKKLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prexasertib mesylate anhydrous | |
CAS RN |
1234015-55-4 | |
| Record name | 2-Pyrazinecarbonitrile, 5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prexasertib mesylate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREXASERTIB MESYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453V3E6666 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

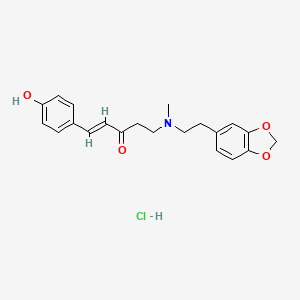
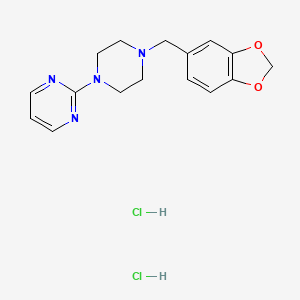

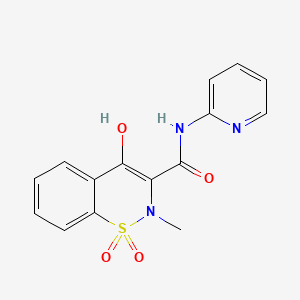
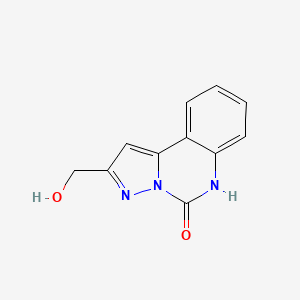
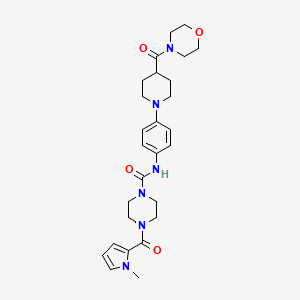
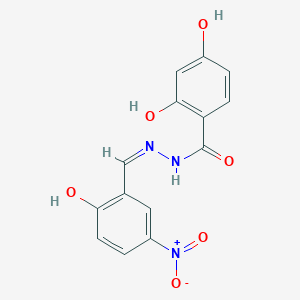
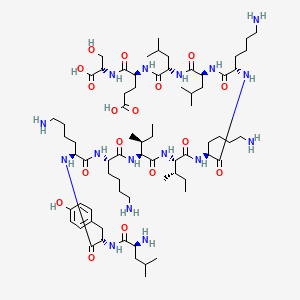
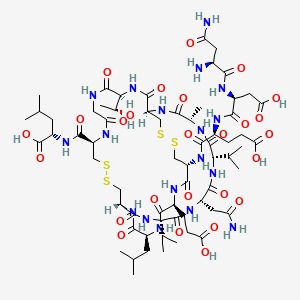
![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)